2-Phenylethanol
Overview
Description
2-Phenylethanol, also known as phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH. It is a colorless liquid with a pleasant floral odor, often described as rose-like. This compound occurs widely in nature and is found in a variety of essential oils, including rose, carnation, and hyacinth .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Reaction: The most common industrial method for synthesizing this compound involves the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminum trichloride.
Hydrogenation of Styrene Oxide: Another method involves the hydrogenation of styrene oxide using a catalyst such as Raney nickel.
Grignard Reaction: In laboratory settings, this compound can be prepared by reacting phenylmagnesium bromide with ethylene oxide.
Biotransformation: Biotechnological methods include the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.
Industrial Production Methods:
Chemical Synthesis: The majority of this compound is produced through chemical synthesis due to its efficiency and cost-effectiveness.
Biotechnological Production: There is growing interest in producing this compound through microbial fermentation, particularly using yeasts, as it offers a more sustainable and environmentally friendly alternative.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phenylacetic acid.
Reduction: It can be reduced to form phenylethylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Phenylacetic Acid: Formed through oxidation.
Phenylethylamine: Formed through reduction.
Phenylethyl Halides: Formed through substitution reactions.
Mechanism of Action
Target of Action
2-Phenylethanol (2-PE) is an aromatic compound that primarily targets the structure of biomembranes . It inserts into the hydrophobic core of a lipid bilayer, disrupting hydrophobic interactions between lipid molecules . This disruption affects the structure of biological membranes, which has been linked to its bacteriostatic activity .
Mode of Action
2-PE interacts with its targets, particularly the mitochondria and the nucleus, causing inhibition . The compound’s interaction with these targets results in changes in the cellular structure and function, leading to antimicrobial activity against selected phytopathogenic fungi .
Biochemical Pathways
2-PE is synthesized from L-Phenylalanine (L-Phe) via the Ehrlich pathway . This pathway involves three steps: transamination, decarboxylation, and reduction . The regulation of L-Phe metabolism in S. cerevisiae is complex and involves signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe, and 2-PE synthesis from L-Phe through the Ehrlich pathway .
Pharmacokinetics
The pharmacokinetics of 2-PE are influenced by its interaction with biomembranes. The compound’s hydrophobic nature allows it to insert into the hydrophobic core of lipid bilayers, disrupting the membrane organization . This interaction influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The action of 2-PE results in molecular and cellular effects. It up-regulates genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and cell cycle . These changes in gene expression and cellular function contribute to the compound’s antimicrobial activity.
Biochemical Analysis
Biochemical Properties
2-Phenylethanol interacts with several enzymes and proteins in biochemical reactions. It is synthesized from L-phenylalanine, which is the first specific intermediate towards lignin biosynthesis . The endogenous genes encoding the amino acid permease GAP1, aminotransferase AAT2, phenylpyruvate decarboxylase KDC2, and aldehyde dehydrogenase ALD4 are involved in the Ehrlich pathway and the 2-PE stress response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found that this compound can inhibit the growth of several Gram-positive and Gram-negative microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes for attachment on the active site of phenylalanyl-tRNA synthetase (PheRS) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Enzymatic activity leading to the synthesis of 2-PE from the phenyl acetaldehyde (PAld) moderately increased during flower development up to stage 5 in certain genotypes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Initial studies showed that this compound was around 10,000 times the strength of morphine in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from L-phenylalanine (L-Phe) with pyridoxal-5’-phosphate (PLP)-dependent aromatic amino acid decarboxylases (AADC) and phenyl acetaldehyde reductases (PAR) in planta .
Scientific Research Applications
2-Phenylethanol has a wide range of applications across various fields:
Chemistry: Used as a precursor for the synthesis of other valuable chemicals, such as 2-phenethyl acetate.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: Used as a preservative in pharmaceuticals and as an additive in antiseptics.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the ethylene bridge between the benzene ring and the hydroxyl group.
Phenylethylamine: Similar in structure but contains an amine group instead of a hydroxyl group.
Phenylacetic Acid: An oxidation product of 2-Phenylethanol.
Uniqueness: this compound is unique due to its combination of a pleasant floral odor and its antimicrobial properties. Its versatility in various applications, from fragrances to pharmaceuticals, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHENETHYL ALCOHOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9026342 | |
Record name | 2-Phenylethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |
Record name | Benzeneethanol | |
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Record name | Phenylethyl alcohol | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
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Boiling Point |
218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |
Record name | Phenylethyl alcohol | |
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Flash Point |
102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |
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Record name | PHENETHYL ALCOHOL | |
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Solubility |
2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |
Record name | Phenylethyl alcohol | |
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Record name | Phenethyl alcohol | |
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Density |
1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |
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Record name | PHENETHYL ALCOHOL | |
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Vapor Density |
4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |
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Impurities |
Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |
Record name | 2-PHENYLETHANOL | |
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Color/Form |
COLORLESS, VISCOUS LIQUID | |
CAS No. |
60-12-8, 1321-27-3 | |
Record name | 2-Phenylethanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-27 °C, -25.8 °C | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Phenylethanol and why is it significant?
A1: this compound (2-PE) is a colorless liquid with a distinct rose-like aroma. [, , , ] It's a crucial flavor and fragrance compound extensively used in the perfume, cosmetic, and food industries. [, , , ]
Q2: How does the aroma of this compound change in food products?
A2: The perception of this compound's aroma can be influenced by the presence of other compounds. Research suggests that the structure of polyols, like erythritol, D-mannitol, and maltitol, can impact the release of this compound in solutions. Specifically, higher molecular weight polyols appear to increase the "salting-out effect," potentially enhancing the aroma release of this compound. []
Q3: What role does this compound play in fermented beverages?
A3: In beverages like beer and wine, this compound contributes significantly to the overall aroma profile. Studies have shown that the production of this compound during fermentation can be influenced by several factors, including yeast strain, fermentation conditions, and the presence of specific precursors like phenylalanine. [, , ] For example, cassava beer, known for its distinct rose flavor, exhibits a higher concentration of this compound compared to traditional wheat beer. []
Q4: How is this compound naturally produced?
A4: this compound is naturally found in various flowers and plants, most notably in rose oil. Biosynthetically, it is produced through two main pathways: the Shikimate pathway and the Ehrlich pathway. [, , , ]
Q5: Which enzymes are key to this compound biosynthesis and how are they regulated?
A5: Aromatic L-amino acid decarboxylases (AADCs) and aromatic aldehyde synthases (AASs) are crucial for this compound biosynthesis. [] Studies in poplar trees reveal that specific genes like PtAADC1 and PtAAS1, encoding these enzymes, are upregulated upon herbivory, leading to increased production of this compound and related compounds. [] Interestingly, single amino acid changes in the active site of these enzymes can switch their function, impacting the type of compound produced. []
Q6: What are the challenges associated with this compound production in yeast?
A6: A major challenge is the inhibitory effect of this compound itself on yeast growth, limiting its production. [, ] Strategies like in-situ product removal, such as using a two-phase system with polypropylene glycol, have been explored to circumvent this inhibition and improve this compound yield. [, ]
Q7: Can Escherichia coli be engineered for this compound production?
A7: Yes, E. coli has been successfully engineered to produce this compound. [, ] By expanding the Shikimate pathway and introducing genes encoding enzymes like lactate dehydrogenase (ldhA), phenylpyruvate decarboxylase (ipdC), and alcohol dehydrogenase (adhC), E. coli can produce this compound from glucose, demonstrating its potential for sustainable production from renewable resources. []
Q8: How does the Ehrlich pathway contribute to this compound production?
A8: The Ehrlich pathway is another route for this compound synthesis. [, ] In E. coli, this pathway involves the conversion of phenylalanine to phenylacetaldehyde by enzymes like phenylpyruvate decarboxylase (encoded by ipdC). Endogenous aldehyde reductases (encoded by yqhD, yjgB, and yahK) then reduce phenylacetaldehyde to this compound. Co-overexpressing these genes with ipdC can significantly enhance this compound production. []
Q9: Are there alternative microorganisms for this compound production?
A9: Yes, Zygosaccharomyces rouxii, an aromatic yeast isolated from chili sauce, demonstrates promising potential for this compound production via both the Shikimate and Ehrlich pathways. [] Furthermore, Enterobacter sp. strain MF024, isolated from soil, also exhibits the capability to synthesize this compound through these pathways, offering another alternative for industrial production. []
Q10: Can this compound be synthesized catalytically?
A10: Yes, nanocrystalline nickel catalysts have been shown to effectively catalyze the hydrogenation of styrene oxide to this compound. [] Optimizing factors like catalyst particle size, temperature, and pressure can lead to high conversion rates (up to 98%) with excellent selectivity (99%) towards this compound. []
Q11: How does the catalytic mechanism of styrene oxide hydrogenation to this compound work?
A11: Density functional theory calculations suggest that the reaction proceeds through a transition state involving atomized hydrogen and styrene oxide on the catalyst surface. [] The calculated enthalpy of reaction (ΔH) and activation energy (Ea) provide insights into the reaction's energetic landscape. []
Q12: How can this compound be separated from fermentation broth?
A13: Organic solvent extraction, particularly with ethyl acetate, has proven effective in separating this compound from fermentation broth. [] Choosing a solvent with a high partition coefficient for this compound is crucial for efficient extraction. Additionally, optimizing the phase ratio of the solvent to the broth is essential for maximizing recovery yield and purity. []
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula of this compound is C8H10O, and its molecular weight is 122.16 g/mol.
Q14: What is the conformational structure of this compound?
A15: High-resolution spectroscopic studies have revealed that this compound predominantly adopts a gauche conformation. [] This conformation is stabilized by an intramolecular π-hydrogen bond between the hydroxyl group of the side chain and the π-electron cloud of the benzene ring. []
Q15: How does complexation with argon affect the structure of this compound?
A16: Spectroscopic analysis of this compound-argon complexes indicates that the structure of the this compound moiety and the orientation of its transition dipole moment remain largely unchanged upon argon binding. [] This suggests that the interaction with argon primarily involves weak dispersion forces rather than significant structural rearrangements. []
Q16: Does this compound exhibit antifungal activity?
A17: Yes, this compound demonstrates antifungal properties. [, ] For instance, it can inhibit the growth of Fusarium graminearum, a fungus responsible for wheat scab. [] This antifungal activity is attributed to this compound's ability to disrupt amino acid pathways in the fungus, leading to altered mycelial morphology, cell membrane damage, and reduced mycotoxin production. []
Q17: What is the role of this compound in microbial interactions?
A18: this compound acts as a volatile semiochemical, mediating interactions between microorganisms. Studies show that certain yeast species, such as Pichia spp., produce this compound, which can inhibit the growth of filamentous fungi like Monascus purpureus. [] This antifungal activity can significantly impact microbial community composition and metabolic profiles during fermentation processes, ultimately affecting the quality and flavor of fermented products. []
Q18: How does this compound impact the development of Candida species?
A19: Research suggests that this compound exhibits synergistic antifungal activity when combined with clotrimazole against Candida species. [] This synergistic effect is particularly relevant in the context of chronic vulvovaginal candidiasis, where resistance to traditional antifungals like clotrimazole is a concern. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.